molecular formula C20H18O B12560186 4-(Pyren-4-yl)butan-1-ol CAS No. 194785-98-3

4-(Pyren-4-yl)butan-1-ol

Cat. No.: B12560186
CAS No.: 194785-98-3
M. Wt: 274.4 g/mol
InChI Key: DEUHUABMFFQZHD-UHFFFAOYSA-N
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Description

4-(Pyren-4-yl)butan-1-ol is an organic compound with the molecular formula C20H18O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a butanol group attached to the pyrene ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyren-4-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyrene with butyl lithium, followed by the addition of formaldehyde and subsequent reduction to yield the desired alcohol. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-4-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Pyrene-4-carboxylic acid or pyrene-4-aldehyde.

    Reduction: 4-(Pyren-4-yl)butane.

    Substitution: 4-(Pyren-4-yl)butyl halides or amines.

Scientific Research Applications

4-(Pyren-4-yl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical reactions and studies.

    Biology: Employed in the study of biological membranes and protein interactions due to its fluorescent properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of fluorescent polymers and materials.

Mechanism of Action

The mechanism of action of 4-(Pyren-4-yl)butan-1-ol primarily involves its interaction with molecular targets through its fluorescent properties. It can bind to specific sites on proteins or membranes, allowing researchers to track and study these interactions. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrenebutanol
  • 4-(Pyren-1-yl)butan-1-ol
  • 4-(Pyren-4-yl)butanoic acid

Uniqueness

4-(Pyren-4-yl)butan-1-ol is unique due to its specific structure, which provides distinct fluorescent properties and reactivity compared to other pyrene derivatives. Its butanol group allows for versatile chemical modifications, making it a valuable tool in various research fields.

Properties

CAS No.

194785-98-3

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

4-pyren-4-ylbutan-1-ol

InChI

InChI=1S/C20H18O/c21-12-2-1-5-16-13-17-8-3-6-14-10-11-15-7-4-9-18(16)20(15)19(14)17/h3-4,6-11,13,21H,1-2,5,12H2

InChI Key

DEUHUABMFFQZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCO

Origin of Product

United States

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